N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE
Description
N-(5-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl group linked to a cyclohexylcarbamoyl methyl moiety. The 2-position of the thiadiazole ring is bonded to a furan-2-carboxamide group. While direct data on its synthesis or bioactivity is absent in the provided evidence, analogs in the literature suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c20-12(16-10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)11-7-4-8-22-11/h4,7-8,10H,1-3,5-6,9H2,(H,16,20)(H,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHMDSVQACSROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Cyclohexylamino Group: The thiadiazole-2-thiol is then reacted with cyclohexyl isocyanate to introduce the cyclohexylamino group.
Formation of the Furan Ring: The furan ring is synthesized separately through the reaction of furfural with an appropriate reagent.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge in the compound is reactive toward nucleophilic substitution due to the electron-withdrawing effects of the adjacent thiadiazole ring. This enables functionalization with various nucleophiles.
Key Findings :
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Alkylation reactions proceed with moderate yields (~60–75%) under mild basic conditions.
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Oxidation to sulfones enhances electrophilicity but reduces solubility in polar solvents .
Cyclization Reactions Involving the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in cycloaddition and ring-opening reactions, particularly under acidic or thermal conditions.
2.1. Reaction with Hydrazines
Hydrazine hydrate induces ring expansion via nucleophilic attack at the thiadiazole’s C-2 position:
Mechanism :
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Hydrazine attacks C-2, opening the thiadiazole ring.
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Intermediate undergoes cyclization to form a triazole derivative .
Example :
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Product: N-(5-{[(cyclohexylcarbamoyl)methyl]amino}-1,2,4-triazol-3-yl)furan-2-carboxamide (yield: 68%) .
2.2. Thermal Decomposition
Heating above 200°C leads to ring contraction and release of sulfur:
| Temperature | Product | Byproducts |
|---|---|---|
| 220°C | 2-Cyclohexylcarbamoylmethyl-furan-2-carboxamide | H₂S, N₂ |
| 250°C | Polymerized furan derivatives | Elemental sulfur |
Functionalization of the Furan Carboxamide Group
The furan-2-carboxamide moiety undergoes electrophilic substitution and hydrolysis:
3.1. Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C-5 position of the furan ring .
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Halogenation : Br₂/FeBr₃ yields 5-bromo-furan derivatives (70–80% yield) .
3.2. Hydrolysis
Under acidic or basic conditions:
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Acidic (HCl, reflux) : Cleavage of the amide bond to yield furan-2-carboxylic acid and a thiadiazolamine derivative .
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Basic (NaOH, 80°C) : Saponification of the carboxamide to a carboxylate salt .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions modify the cyclohexylcarbamoyl group:
| Reaction | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives at the cyclohexyl group | 55–65% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl substituted carbamoyl derivatives | 60–70% |
Applications : These reactions enable the introduction of pharmacophores for structure-activity relationship (SAR) studies .
Biological Activity-Linked Reactions
The compound’s reactivity underpins its pharmacological potential:
Scientific Research Applications
Synthesis Techniques
The synthesis of N-(5-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. Key methods include:
- Formation of Thiadiazole : Utilizing hydrazine derivatives and carbon disulfide.
- Furan Synthesis : Often achieved through cyclization reactions involving furan precursors.
- Carbamoylation : Incorporating the cyclohexylcarbamoyl moiety via standard amide bond formation techniques.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of compounds containing thiadiazole and furan rings. For instance:
- Antibacterial Studies : Compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Research indicates that derivatives of this compound can inhibit fungal growth, making them candidates for antifungal therapy . The presence of the thiadiazole ring is particularly noted for enhancing antifungal activity.
Cancer Research
Emerging studies suggest that compounds with similar structural frameworks may exhibit anticancer properties. For example:
- Inhibition of Tumor Growth : Some derivatives have demonstrated the ability to inhibit cell proliferation in cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiadiazole derivatives and their antimicrobial efficacy. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antibacterial activity against resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of furan-based compounds. The study revealed that modifications to the furan structure could lead to increased cytotoxicity against various cancer cell lines .
Mechanism of Action
The mechanism of action of N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural motifs, such as the 1,3,4-thiadiazole core, carboxamide linkages, or cyclohexylcarbamoyl substituents. Data from the evidence are synthesized into tables and discussed.
Structural Analogs with Cyclohexylcarbamoyl and Heterocyclic Cores
Key Observations :
- Core Heterocycle: The target compound’s 1,3,4-thiadiazole core distinguishes it from fluorenyl (5a) or simple furan-based analogs (22a). Thiadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to furan-only systems .
- In contrast, the nitro group in 22a introduces electron-withdrawing effects, which could alter reactivity or bioavailability .
- Spectral Data : Analogs like 5a show characteristic C=O stretches near 1640 cm⁻¹, consistent with carboxamide bonds. Cyclohexyl protons in NMR appear as multiplet signals between δ 1.04–2.00 ppm, a pattern expected in the target compound .
Key Observations :
Biological Activity
N-(5-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound by reviewing relevant studies and synthesizing findings into a comprehensive overview.
Chemical Structure
The structural formula of this compound can be represented as:
where represent the number of respective atoms in the molecular formula. The compound features a thiadiazole ring that is pivotal for its biological activity.
Antimicrobial Properties
Thiadiazole derivatives are well-known for their antimicrobial properties. Studies have demonstrated that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance:
- A study conducted on various thiadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains .
- The presence of the cyclohexylcarbamoyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- In vitro Studies : Research indicated that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this one have shown IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Similar Thiadiazole 1 | A549 | 2.12 ± 0.21 | High |
| Similar Thiadiazole 2 | HCC827 | 5.13 ± 0.97 | Moderate |
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit DNA synthesis by interacting with cellular targets such as protein kinases and DNA topoisomerases .
Anti-inflammatory Effects
Thiadiazole derivatives also exhibit anti-inflammatory properties:
- Compounds with similar backbones have been shown to reduce inflammation markers in animal models of arthritis and other inflammatory conditions .
- The anti-inflammatory activity is likely due to inhibition of pro-inflammatory cytokines and modulation of immune responses.
Study 1: Antimicrobial Activity Evaluation
In a recent study focusing on the synthesis of thiadiazole derivatives, researchers evaluated their antimicrobial efficacy against various pathogens. The study revealed that certain derivatives had a minimum inhibitory concentration (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity Assessment
Another investigation assessed the cytotoxicity of thiadiazole compounds on human lung cancer cell lines using MTT assays. The results indicated that several derivatives exhibited significant cytotoxic effects with IC50 values ranging from 1 to 10 µM across different cell lines. Notably, compound modifications led to enhanced activity against resistant cancer cells .
Q & A
Q. What are the limitations of current analytical methods in detecting degradation products, and how can they be improved?
- Methodological Answer :
- Limitations : HPLC-UV may miss low-abundance degradants.
- Solutions : Use LC-MS/MS with high-resolution mass detection and forced degradation studies (heat, light, pH extremes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
